molecular formula C15H13NO4 B6397141 4-(2,3-Dimethylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261903-07-4

4-(2,3-Dimethylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6397141
CAS RN: 1261903-07-4
M. Wt: 271.27 g/mol
InChI Key: BQWWRGZIDSPAAD-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-2-nitrobenzoic acid (also known as 4-DNPBA) is a compound of the nitrobenzoic acid family, which is commonly used in scientific research. It is a white crystalline solid, with a melting point of approximately 204°C and a purity of 95%. It is soluble in water and alcohols, and insoluble in non-polar solvents. 4-DNPBA is used in a variety of research applications, including the synthesis of other compounds, the study of mechanisms of action, and the investigation of biochemical and physiological effects. In

Scientific Research Applications

4-DNPBA has a wide range of scientific research applications. It is used in the synthesis of other compounds, such as 5-nitro-2-methylbenzoic acid, 2-nitro-3-methylbenzoic acid, and 4-nitro-3-methylbenzoic acid. It is also used in the study of mechanisms of action, such as the inhibition of enzymes and the binding of proteins. Additionally, 4-DNPBA has been used in the investigation of biochemical and physiological effects, such as the inhibition of cell proliferation and the induction of apoptosis. It has also been used in the study of the pharmacology of drugs, including the effects of drug metabolism and the binding of drugs to target molecules.

Mechanism of Action

The mechanism of action of 4-DNPBA is not fully understood. However, it is thought to act by binding to and inhibiting enzymes and proteins involved in cell proliferation and apoptosis. It is also thought to bind to and inhibit drug-metabolizing enzymes, affecting the pharmacology of drugs.
Biochemical and Physiological Effects
4-DNPBA has been found to have a variety of biochemical and physiological effects. In cell culture studies, it has been found to inhibit cell proliferation and induce apoptosis. It has also been found to inhibit the binding of drugs to target molecules, affecting the pharmacology of drugs. Additionally, it has been found to inhibit the activity of drug-metabolizing enzymes, affecting the metabolism of drugs.

Advantages and Limitations for Lab Experiments

4-DNPBA has several advantages for lab experiments. It is a white crystalline solid, with a melting point of approximately 204°C and a purity of 95%. It is soluble in water and alcohols, and insoluble in non-polar solvents. Additionally, it is relatively inexpensive and easy to obtain. However, it has some limitations. It is a strong acid, and can cause skin and eye irritation. It should be handled with caution and protective equipment should be worn. Additionally, it is a strong oxidizing agent, and can cause explosions if not handled properly.

Future Directions

There are a variety of potential future directions for 4-DNPBA research. Further research could be conducted on the biochemical and physiological effects of 4-DNPBA, such as the effects on cell proliferation and apoptosis. Additionally, further research could be conducted on the mechanism of action of 4-DNPBA, such as the binding of proteins and enzymes. Additionally, further research could be conducted on the pharmacology of drugs, such as the effects of drug metabolism and the binding of drugs to target molecules. Finally, further research could be conducted on the synthesis of other compounds using 4-DNPBA.

Synthesis Methods

4-DNPBA can be synthesized by a variety of methods, including the nitration of 2,3-dimethylphenol with a mixture of nitric and sulfuric acids. This method is typically used in a batch process with a temperature range of 80-90°C and a reaction time of 1-3 hours. The reaction yields a mixture of 4-DNPBA, 2-nitro-3-methylphenol, and 2,3-dinitrobenzoic acid. The mixture can then be purified by recrystallization or column chromatography.

properties

IUPAC Name

4-(2,3-dimethylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-4-3-5-12(10(9)2)11-6-7-13(15(17)18)14(8-11)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWWRGZIDSPAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688944
Record name 2',3'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-07-4
Record name 2',3'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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